Cyclo(gppgfp)-tfa
Beschreibung
The compound "Cyclo(gppgfp)-TFA" is presumed to be a cyclic peptide or diketopiperazine (DKP) derivative based on nomenclature conventions. While direct references to this specific compound are absent in the literature, structurally analogous cyclic peptides, such as cyclo(RGDfC)-TFA (a high-affinity αvβ3 integrin-binding peptide) and cyclo(His-Phe)-TFA, provide contextual insights. Cyclic peptides are characterized by their macrocyclic structure, which enhances metabolic stability and target specificity compared to linear analogs . Trifluoroacetic acid (TFA) is commonly used as a counterion during peptide synthesis to improve solubility and purification yields .
Cyclic peptides like this compound are hypothesized to exhibit biological activities such as enzyme inhibition, receptor antagonism, or cytotoxic effects, depending on their amino acid sequence and modifications. For instance, cyclo(RGDfC)-TFA demonstrates potent anti-angiogenic properties by targeting tumor-associated integrins , while cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) show algicidal activity against Microcystis aeruginosa .
Eigenschaften
CAS-Nummer |
148138-57-2 |
|---|---|
Molekularformel |
C23H31N5O4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |
InChI-Schlüssel |
IIOAXHWOQBDPIK-ZCNNSNEGSA-N |
SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Isomerische SMILES |
C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |
Kanonische SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Synonyme |
cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Cyclic Peptides and DKPs
Key Observations :
- Hydrophobicity : Cyclo(Pro-Leu) and cyclo(D-Pro-D-Phe) exhibit higher LogP values (>2), correlating with membrane permeability and algicidal/cytotoxic effects .
- Functional Modifications : The addition of a hydroxyl group in cyclo(4-OH-Pro-Leu) reduces LogP (1.48 vs. 2.11 for cyclo(Pro-Leu)) but enhances algicidal potency by 33%, likely due to improved hydrogen bonding with target proteins .
- Solubility : Cyclo(RGDfC)-TFA demonstrates superior aqueous solubility (>10 mg/mL), critical for therapeutic applications, whereas cyclo(His-Phe)-TFA has moderate solubility (0.47–1.26 mg/mL) .
Table 2: Bioactivity Comparison
| Compound | Target/Pathway | Activity (IC₅₀/EC₅₀) | Mechanism of Action |
|---|---|---|---|
| Cyclo(RGDfC)-TFA | αvβ3 integrin | 0.5 nM | Blocks tumor cell adhesion and angiogenesis |
| Cyclo(Pro-Leu) | Microcystis aeruginosa | 12 μM | Induces ROS overproduction, cell lysis |
| Cyclo(4-OH-Pro-Leu) | Microcystis aeruginosa | 8 μM | Synergistic ROS generation and membrane damage |
| Cyclo(D-Pro-D-Phe) | K562 leukemia cells | 100 μg/mL | Cytotoxic via apoptosis induction |
| Cyclo(His-Phe)-TFA | Microbial enzymes | N/A | Inhibits bacterial quorum sensing |
Key Findings :
- Anti-Tumor Activity: Cyclo(RGDfC)-TFA’s nanomolar affinity for αvβ3 integrin surpasses linear RGD peptides, highlighting the stability conferred by cyclization .
- Algicidal Specificity: Cyclo(4-OH-Pro-Leu) and cyclo(Pro-Leu) target cyanobacteria via distinct mechanisms—hydroxyl modification enhances ROS generation without altering membrane disruption efficacy .
- Structural-Activity Relationships: D-amino acid incorporation in cyclo(D-Pro-D-Phe) increases proteolytic resistance, prolonging cytotoxic effects in cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
